3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoroethyl group can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide in the presence of a base.
Amination and carboxamide formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group could yield nitro derivatives, while reduction of the carboxamide group could yield primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoroethyl group could enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.
N,N-Dimethyl-1H-pyrazole-4-carboxamide: Lacks the amino group, which could affect its reactivity and biological activity.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and N,N-dimethyl groups, which could influence its overall properties.
Uniqueness
The presence of the trifluoroethyl group in 3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide makes it unique compared to other similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11F3N4O |
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Molecular Weight |
236.19 g/mol |
IUPAC Name |
3-amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H11F3N4O/c1-14(2)7(16)5-3-15(13-6(5)12)4-8(9,10)11/h3H,4H2,1-2H3,(H2,12,13) |
InChI Key |
KVOFXRDJZJIORW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1N)CC(F)(F)F |
Origin of Product |
United States |
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